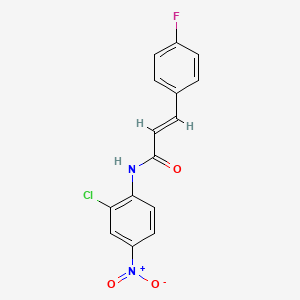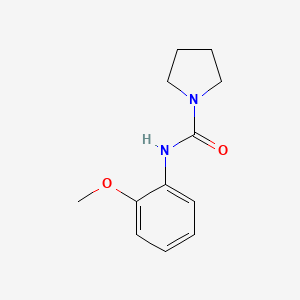
N-(3,5-dimethoxyphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-dimethoxyphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine, commonly referred to as DMPP, is a chemical compound that has been widely studied for its potential applications in various scientific fields. DMPP is a potent activator of nicotinic acetylcholine receptors and has been shown to have a range of biochemical and physiological effects. In
作用機序
DMPP is a potent activator of nicotinic acetylcholine receptors, which are ligand-gated ion channels that are widely expressed in the nervous system. When DMPP binds to these receptors, it causes the influx of cations such as sodium and calcium into the cell, leading to depolarization and the release of neurotransmitters. DMPP has been shown to have a high affinity for nicotinic acetylcholine receptors, making it a useful tool for studying the function of these receptors.
Biochemical and Physiological Effects:
DMPP has a range of biochemical and physiological effects, including the activation of nicotinic acetylcholine receptors, the release of neurotransmitters, and the modulation of synaptic transmission. DMPP has been shown to increase the release of acetylcholine, dopamine, and glutamate, and to enhance synaptic transmission in various brain regions. DMPP has also been shown to have anxiolytic and analgesic effects in animal models.
実験室実験の利点と制限
DMPP has several advantages as a tool for studying nicotinic acetylcholine receptors and synaptic transmission. It is a potent and selective activator of these receptors, making it a useful tool for investigating their function. DMPP is also relatively stable and easy to handle, making it a convenient tool for lab experiments. However, DMPP has some limitations, including its potential toxicity and the fact that it may not accurately reflect the effects of endogenous neurotransmitters.
将来の方向性
There are several future directions for research on DMPP. One area of interest is the development of new drugs that target nicotinic acetylcholine receptors. DMPP could be used as a tool for identifying potential drug candidates and for investigating the mechanisms of action of these drugs. Another area of interest is the role of nicotinic acetylcholine receptors in disease states such as Alzheimer's disease and schizophrenia. DMPP could be used to investigate the potential therapeutic effects of drugs that target these receptors in these conditions. Finally, DMPP could be used to investigate the role of nicotinic acetylcholine receptors in other physiological processes, such as immune function and inflammation.
合成法
DMPP can be synthesized using a multistep process that involves the reaction of 3,5-dimethoxyphenylacetonitrile with 4,6-dimethyl-2-pyrimidinylamine to produce the intermediate N-(3,5-dimethoxyphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)urea. This intermediate is then treated with cyanogen bromide to produce DMPP.
科学的研究の応用
DMPP has been extensively studied for its potential applications in various scientific fields. It has been shown to have a range of biochemical and physiological effects, including the activation of nicotinic acetylcholine receptors, the release of neurotransmitters, and the modulation of synaptic transmission. DMPP has been used in studies on the nervous system, including investigations into the mechanisms of synaptic transmission, the effects of drugs on neurotransmitter release, and the role of nicotinic acetylcholine receptors in learning and memory.
特性
IUPAC Name |
1-(3,5-dimethoxyphenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2/c1-9-5-10(2)18-15(17-9)20-14(16)19-11-6-12(21-3)8-13(7-11)22-4/h5-8H,1-4H3,(H3,16,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRDSBBAVUWTFNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(N)NC2=CC(=CC(=C2)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(/N)\NC2=CC(=CC(=C2)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-fluorophenyl)-4-[5-(morpholin-4-ylcarbonyl)pyridin-2-yl]morpholine](/img/structure/B5437562.png)

![4-[(2-benzyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl methanesulfonate](/img/structure/B5437575.png)

![4-({methyl[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]amino}methyl)-1H-pyrazole-3-carboxylic acid](/img/structure/B5437594.png)
![4-({[4-(dimethylamino)phenyl]amino}methylene)-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5437599.png)
![1-(2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)-3-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B5437613.png)
![N-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}-2-methoxyethanamine hydrochloride](/img/structure/B5437625.png)
![2-(1H-benzimidazol-2-yl)-3-{2-[(2-chloro-6-fluorobenzyl)oxy]phenyl}acrylonitrile](/img/structure/B5437634.png)
![8-[2-(2,3-dimethylphenoxy)ethyl]-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5437637.png)

![3-(2-hydroxyethyl)-6-iodo-2-[2-(2-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5437647.png)
![3-[(3-hydroxyphenyl)amino]-1-(5-methyl-2-furyl)-2-buten-1-one](/img/structure/B5437653.png)
![2,5-dimethyl-7-[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5437661.png)